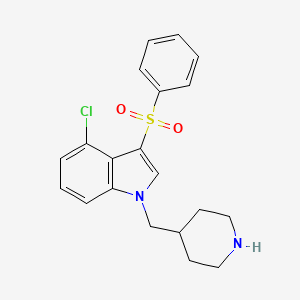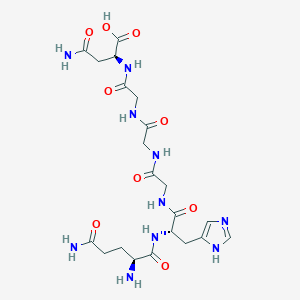
(9,10-Dihydroanthracene-9,10-diyl)bis(trichlorosilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9,10-Dihydroanthracene-9,10-diyl)bis(trichlorosilane) typically involves the reaction of 9,10-dihydroanthracene with trichlorosilane under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of (9,10-Dihydroanthracene-9,10-diyl)bis(trichlorosilane) may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, is essential to remove impurities and obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(9,10-Dihydroanthracene-9,10-diyl)bis(trichlorosilane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: Reduction reactions can convert the compound into silane derivatives.
Substitution: The trichlorosilane groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in an appropriate solvent like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions include silanol derivatives, silane derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(9,10-Dihydroanthracene-9,10-diyl)bis(trichlorosilane) has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in the modification of biomolecules and as a tool for studying biological processes.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component in the design of novel pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as silicones and polymers, and in the development of new technologies.
Mechanism of Action
The mechanism of action of (9,10-Dihydroanthracene-9,10-diyl)bis(trichlorosilane) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. The molecular targets and pathways involved depend on the specific application and the nature of the interactions between the compound and other molecules.
Comparison with Similar Compounds
Similar Compounds
- (9,10-Dihydroanthracene-9,10-diyl)bis(dichlorosilane)
- (9,10-Dihydroanthracene-9,10-diyl)bis(dimethylsilane)
- (9,10-Dihydroanthracene-9,10-diyl)bis(diphenylsilane)
Uniqueness
(9,10-Dihydroanthracene-9,10-diyl)bis(trichlorosilane) is unique due to its specific arrangement of trichlorosilane groups and its ability to undergo a wide range of chemical reactions. This compound’s versatility and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Properties
CAS No. |
675573-17-8 |
|---|---|
Molecular Formula |
C14H10Cl6Si2 |
Molecular Weight |
447.1 g/mol |
IUPAC Name |
trichloro-(10-trichlorosilyl-9,10-dihydroanthracen-9-yl)silane |
InChI |
InChI=1S/C14H10Cl6Si2/c15-21(16,17)13-9-5-1-2-6-10(9)14(22(18,19)20)12-8-4-3-7-11(12)13/h1-8,13-14H |
InChI Key |
QBZNDXOVOAOBOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(C3=CC=CC=C3C(C2=C1)[Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


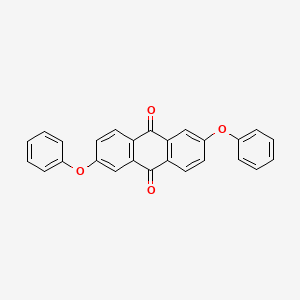
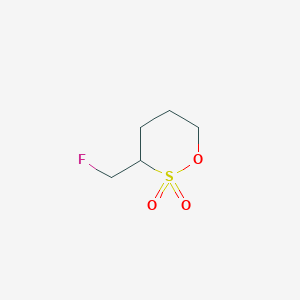

![2-(Benzo[d]oxazol-2-yl)-4-iodophenol](/img/structure/B12536419.png)
![Benzamide, 3-[5-[[(4-chlorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B12536422.png)
![N-{4-[(2-Ethylhexyl)oxy]benzene-1-sulfonyl}-2-methylprop-2-enamide](/img/structure/B12536423.png)
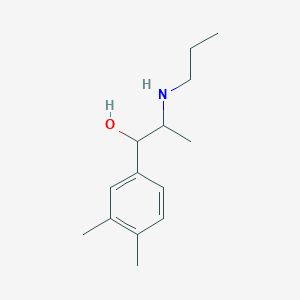
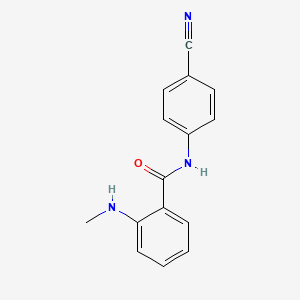
![1-[(1S)-1-Phenylethyl]-5-{3-[(prop-2-en-1-yl)oxy]phenyl}-1H-imidazole](/img/structure/B12536435.png)
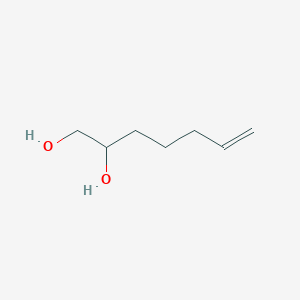
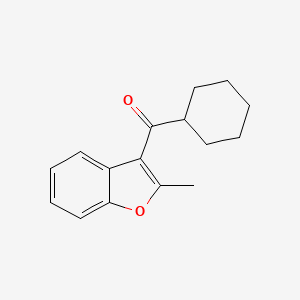
![4-cyano-N-[(2R)-2-piperazin-1-ylpropyl]-N-pyridin-2-ylbenzamide](/img/structure/B12536464.png)
